5,6,7,8-Tetrahydroisoquinolin-3(2H)-one
Overview
Description
Synthesis Analysis The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the regioselective cyclocondensation of diacetyl compounds with cyanothioacetamide, followed by reactions with ethyl iodide or 2-chloroacetamide to yield 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and related compounds (Sayed et al., 2022). Another method utilizes FeCl3.6H2O catalyzed intramolecular Friedel-Crafts reaction of benzylamino-substituted propargylic alcohols for the one-step synthesis of these compounds, marking a significant advancement in their preparation (Huang et al., 2008).
Molecular Structure Analysis The crystal structure of these compounds has been elucidated through X-ray diffraction analysis, revealing insights into their molecular framework and helping in the understanding of their chemical behavior (Sayed et al., 2022).
Chemical Reactions and Properties Tetrahydroisoquinolines undergo various chemical reactions, including cyclocondensation, cyclization, and interactions with different reagents to form a wide range of derivatives with potential biological activities. These reactions enable the exploration of their chemical properties and the synthesis of compounds with modified structures for specific applications.
Physical Properties Analysis The physical properties of 5,6,7,8-tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application in different fields. These properties are determined through comprehensive analyses and are essential for the development of pharmaceuticals and materials.
Chemical Properties Analysis The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies have shown that some derivatives exhibit moderate to strong anticancer activity and high antioxidant properties, highlighting their potential as therapeutic agents (Sayed et al., 2022).
Scientific Research Applications
Medicinal Chemistry and Pharmacology :
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a derivative, may have therapeutic utility as a potent inhibitor of phenylethanolamine N-methyltransferase (Demarinis et al., 1981).
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline, another derivative, is a pharmacologically active alkaloid formed by the condensation of dopamine with formaldehyde (Cohen et al., 1972).
- Compounds like 1,3,4,5-trimthoxybenzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have shown significant bronchodilator activity (Iwasawa & Kiyomoto, 1967).
Organic Synthesis :
- The isomerization of 1,2,3,4-tetrahydroisoquinoline to 5,6,7,8-tetrahydroisoquinoline can be utilized for selective formation of isoquinoline in a closed reactor (Okazaki et al., 1990).
- Synthesis and characterization of new tetrahydroisoquinolines have potential applications in organic chemistry research (Marae et al., 2021).
- Catalytic hydrogenation of variously substituted 1-arylisoquinolin-3(2H)-ones yields 5,6,7,8-tetrahydroisoquinolin-3(2H)-ones and their 1,4-dihydro derivatives, which are important in synthesis (Hazai et al., 1989).
Chemical Research :
- The chiral NCN ligand, 5,6,7,8-Tetrahydro-5,7-methanoquinolin-2-yl, has been used as an asymmetric catalyst in reactions (Yoon et al., 2006).
- The rearrangement of 2,2-(4,6-7,8-tetrahydroisoquinolin-3-yl)oxyacetamides with sodium ethoxide leads to the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNEMDRBCCOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CNC(=O)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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